molecular formula C21H20O6 B2997292 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate CAS No. 864752-61-4

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

Cat. No. B2997292
CAS RN: 864752-61-4
M. Wt: 368.385
InChI Key: YRLYGXOEVHIVTG-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate” is a complex organic molecule. It contains a chromen-7-yl group (a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring), an isobutyrate ester group, and a 2,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The 2,4-dimethoxyphenyl group would likely contribute electron density through resonance to the rest of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Antibiotics Production

Research has been conducted on the synthesis of β-tricarbonyl compounds, including efforts to synthesize derivatives like 5,7-dihydroxy-8-isobutyryl-2,2-dimethyl-2H-chromen. These compounds have been investigated for their potential in antibiotics production, such as uliginosin B-iBiB and uliginosin B-iBiV, highlighting the role of these compounds in medicinal chemistry (Meikle & Stevens, 1979).

Crystal Structure Analysis

The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one has been determined, showcasing the compound's complex architecture. This research aids in understanding the molecular configuration and potential interactions of similar compounds in various chemical and biological processes (Manolov, Ströbele, & Meyer, 2008).

Flavone Structure and Synthesis

Studies on the structure of flavones, such as hymenoxin, provide insights into their planar molecular structures and hydrogen bonding patterns. These findings contribute to the broader understanding of flavone chemistry and its applications in drug design and other areas (Watson, Kashyap, Gao, & Mabry, 1991).

Aldose Reductase Inhibitory Activity

The synthesis of capillarisin analogs possessing aldose reductase inhibitory activity illustrates the potential therapeutic applications of chromen derivatives. Such compounds could be significant in developing treatments for conditions like diabetic complications, showcasing the pharmaceutical relevance of this class of compounds (Igarashi et al., 2005).

P-glycoprotein Inhibition

Research into new P-glycoprotein inhibitors, such as HM-30181, highlights the importance of chromen derivatives in overcoming drug resistance in cancer treatments. The study of the metabolic pathways of such inhibitors in rats provides critical insights into their pharmacokinetics and potential therapeutic applications (Paek et al., 2006).

Safety and Hazards

Like all chemicals, safe handling would be essential. Depending on its specific properties, it might require precautions to avoid ingestion, inhalation, or skin contact .

Future Directions

The study of such complex organic molecules could have potential applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(2)20(22)26-15-6-5-13-9-17(21(23)27-18(13)11-15)16-8-7-14(24-3)10-19(16)25-4/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLYGXOEVHIVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl isobutyrate

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